(Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan ring could potentially be formed through a Paal-Knorr synthesis or similar method . The imine group could be introduced through a reaction of a primary amine with a carbonyl compound . The thiazole ring could be synthesized through a Hantzsch thiazole synthesis or similar method .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The furan ring could undergo electrophilic aromatic substitution reactions, while the imine group could be hydrolyzed to form a carbonyl group and an amine .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of various derivatives through interactions with different chemical reagents. For example, it has been used in the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting its versatility in producing complex organic structures (Mohamed, 2014).
- This compound also plays a role in the synthesis of new fused thiazolo[3,2-b]triazine and triazolo[4,3-b]triazine derivatives, showcasing its application in the creation of novel heterocyclic compounds (El-Shehry, El‐Hag, & Ewies, 2020).
Antimicrobial Activity
- Derivatives of this compound have been tested for antimicrobial properties. For instance, benzothiazole-imino-benzoic acid ligands and their metal complexes, derived from similar chemical structures, have demonstrated substantial antimicrobial activity against various bacterial strains (Mishra et al., 2019).
Applications in Drug Synthesis
- The compound has been used in the synthesis of potential antiprotozoal agents, such as imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, indicating its relevance in pharmaceutical research for developing new treatments (Ismail et al., 2004).
Biological and Pharmacological Research
- Some derivatives have shown promising results in inhibiting leukotriene B(4), a compound involved in inflammatory processes, and demonstrated growth inhibitory activity in certain cancer cell lines, highlighting the compound's potential in cancer and inflammation research (Kuramoto et al., 2008).
Properties
IUPAC Name |
methyl 2-[6-ethyl-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-3-11-6-7-12-14(9-11)24-17(19(12)10-15(20)22-2)18-16(21)13-5-4-8-23-13/h4-9H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDPDLNNESLVTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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